molecular formula C8H8F3NO B1322543 2-Amino-5-methoxybenzotrifluoride CAS No. 53903-49-4

2-Amino-5-methoxybenzotrifluoride

Cat. No.: B1322543
CAS No.: 53903-49-4
M. Wt: 191.15 g/mol
InChI Key: BTRQZDUCUGJMPS-UHFFFAOYSA-N
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Description

2-Amino-5-methoxybenzotrifluoride is a useful research compound. Its molecular formula is C8H8F3NO and its molecular weight is 191.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen-Bonding Functionality Mimicking

2-Amino-5-methoxybenzotrifluoride, or similar compounds, have been explored for their ability to mimic the hydrogen-bonding functionality of peptide strands. A study demonstrated that an unnatural amino acid, which resembles the hydrogen-bonding edge of a tripeptide β-strand, can be synthesized using derivatives of this compound. This amino acid can be incorporated into peptides using standard synthesis techniques, showcasing potential applications in peptide research (Nowick et al., 2000).

Photodynamic Therapy for Cancer Treatment

Derivatives of this compound have been utilized in the synthesis of new zinc phthalocyanine compounds. These compounds exhibit high singlet oxygen quantum yields, making them potential candidates for photodynamic therapy in cancer treatment. Their good fluorescence properties and high singlet oxygen yield indicate their potential as Type II photosensitizers for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Corrosion Inhibition in Metallic Structures

Research on this compound derivatives has found their application in corrosion inhibition. These compounds, specifically thiadiazole derivatives, have been synthesized and investigated as corrosion inhibitors for mild steel in acidic environments. Experimental studies demonstrated that these compounds offer significant protection against corrosion, indicating their utility in industrial applications (Attou et al., 2020).

Fluorogenic Reagents in Spectrofluorimetry

Substituted 2-aminothiophenols, related to this compound, have been evaluated as fluorogenic reagents for aromatic aldehydes in spectrofluorimetry. These compounds react selectively with aromatic aldehydes, producing fluorescent products that can be used in analytical methods for detecting these compounds (Nohta et al., 1993).

Tyrosinase Inhibition

Studies have found that 5-methoxy-2-mercaptobenzimidazole, a compound structurally related to this compound, acts as an efficient inhibitor of tyrosinase. This could be significant in developing new inhibitors for enzymes like tyrosinase, relevant in medical and cosmetic applications (Chai et al., 2020).

Green Corrosion Inhibitor for Aluminum

2-Aminobenzene-1,3-dicarbonitriles, similar in structure to this compound, have been investigated for their role as green corrosion inhibitors for aluminum. These compounds have shown effectiveness in reducing corrosion in alkaline environments, which is crucial for industrial applications (Verma et al., 2015).

Fluorescence and Biological Activity in Thiadiazole Derivatives

Research into 1,3,4-thiadiazole derivatives, which are structurally similar to this compound, revealed interesting fluorescence effects and biological activity. These compounds' fluorescence properties make them potential probes in spectroscopic studies and potential pharmaceuticals with antimycotic properties (Budziak et al., 2019).

Safety and Hazards

The safety information available indicates that “2-Amino-5-methoxybenzotrifluoride” may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful to the respiratory system .

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRQZDUCUGJMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626807
Record name 4-Methoxy-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53903-49-4
Record name 4-Methoxy-2-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-methoxybenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-methoxy-1-nitro-2-trifluoromethyl-benzene (4.9 g, 22.2 mmol) and 5% palladium on carbon (210 mg) in EtOH (28 mL) is stirred for 2.5 h at RT, under a hydrogen atmosphere. The resulting suspension is filtered through a pad of celite. The filtrate is concentrated in vacuo to afford the title compound: ES-MS: 192.0 [M]+; single peak at tR=3.55 min (System 2).
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
210 mg
Type
catalyst
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 4-nitro-3-trifluoromethylanisole (26 g, 120 mmol) in ethyl acetate (250 mL) was hydrogenated over 10% palladium on carbon (5.3 g) at 50 psi for 1.5 h. At this time, the solution was filtered through Celite and washed with ethyl acetate (250 mL). The filtrate was concentrated in vacuo to give the title compound (22 g, 97%) as an amber oil which was pure enough for further use.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
catalyst
Reaction Step One
Yield
97%

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